![molecular formula C12H20N4 B7679731 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B7679731.png)
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is not fully understood. However, it has been suggested that it acts as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been reported to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine in lab experiments is its potential as a therapeutic agent for various neurological disorders. It also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, its limited solubility in water and low bioavailability may pose challenges in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, the development of novel derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Finally, the use of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine involves the reaction between cyclobutylamine and 5-methyl-3-pyrazolecarboxylic acid, followed by cyclization with carbonyldiimidazole. The yield of the final product is 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-12(14-13-10)16-7-5-15(6-8-16)11-3-2-4-11/h9,11H,2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIVMMWDMISJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.